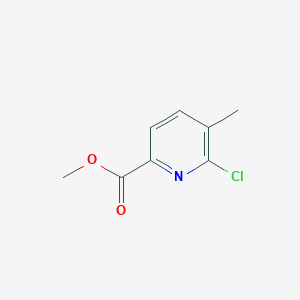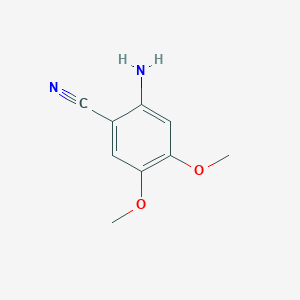
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (IOPBA) is an organoiodine compound widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, ranging from drug development to medical imaging. IOPBA has been studied extensively in the past decade, and its potential applications are still being explored.
Scientific Research Applications
DNA Interaction and Cellular Staining
Compounds similar to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, particularly those with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds are utilized in fluorescent DNA staining, facilitating cellular and chromosomal analysis in plant and animal cell biology. This indicates potential applications in genomics and molecular diagnostics (Issar & Kakkar, 2013).
Supramolecular Chemistry
The structural motifs found in this compound can be leveraged in supramolecular chemistry for developing nanotechnology applications. Benzene-1,3,5-tricarboxamides (BTAs), which share structural resemblance, exhibit self-assembly into nanometer-sized structures, highlighting their utility in material science and biomedical engineering (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Research
Compounds with benzamide structures serve as key pharmacophores in drug development, especially as prokinetic agents in treating gastrointestinal motility disorders. Their mechanism involves enhancing acetylcholine release in the gut, offering a pharmacological model for designing drugs targeting similar pathways (Wiseman & Faulds, 1994).
Therapeutic Targets and Drug Design
The structural complexity and versatility of this compound-like compounds make them valuable in exploring new therapeutic targets. For instance, derivatives of imidazole, a core structure in many biologically active compounds, exhibit a wide range of pharmacological activities, from anticancer to antifungal, underscoring the potential for drug discovery and development in various disease states (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Safety and Hazards
properties
IUPAC Name |
N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWAXPYFIYBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)



